N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide
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Overview
Description
N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a sulfonylbenzamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps. One common approach is the coupling of an indole derivative with a sulfonylbenzamide precursor. The reaction conditions often include the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonylbenzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the sulfonyl group can produce thiol derivatives.
Scientific Research Applications
N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonylbenzamide group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and is known for its biological activities.
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Another indole derivative with potential biological applications.
Uniqueness
N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide is unique due to its combination of an indole moiety, a pyrrolidine ring, and a sulfonylbenzamide group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-16-21(19-6-2-3-7-20(19)24-16)29-15-12-23-22(26)17-8-10-18(11-9-17)30(27,28)25-13-4-5-14-25/h2-3,6-11,24H,4-5,12-15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEONPXSFBNMLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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